- [FeIII(TF4DMAP)OTf] catalyzed anti-Markovnikov oxidation of terminal aryl alkenes to aldehydes and transformation of methyl aryl tertiary amines to formamides with H2O2 as a terminal oxidantChemical Communications (Cambridge, 2014, 50(84), 12669-12672,
Cas no 93-61-8 (N-Methylformanilide)
N-Methylformanilide structure
N-Methylformanilide Properties
Names and Identifiers
-
- N-Methylformanilide
- N-methyl-N-phenylformamide
- N-METHYLFORMANILID
- FORMAMIDE,N-METHYL-N-PHENYL-
- methyl(phenyl)formamide
- N-Formyl-N-methylaniline
- N-METHYLFORMANILIDE FOR SYNTHESIS
- N-methyl-N-benzamide
- N-METHYL-N-FORMANILIDE
- Formanilide,N-methyl- (6CI,7CI,8CI)
- Methylphenylformamide
- N-Methyl-N-formylaniline
- NSC 3828
- Formamide, N-methyl-N-phenyl-
- Formanilide, N-methyl-
- JIKUXBYRTXDNIY-UHFFFAOYSA-N
- N-methyl-N-phenyl-formamide
- NSC3828
- N-methyl formanilide
- N-methyl-N-formyl-aniline
- N-methyl-N-phenyl formamide
- KSC2
- Formanilide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl-N-phenylformamide (ACI)
- 93-61-8
- NMethylNformylaniline
- DTXSID0059089
- F0001-2241
- EINECS 202-262-3
- Formanilide, Nmethyl (8CI)
- AS-17245
- DB-002830
- Formamide, NmethylNphenyl
- M0552
- N-Phenyl-N-methylformamide
- NSC-3828
- AI3-12081
- MFCD00003283
- 3D8E5U4HSE
- N-Methylformanilide, 99%
- EN300-39082
- NMethylNphenylformamide
- SCHEMBL66606
- NPhenylNmethylformamide
- DTXCID1048839
- NFormylNmethylaniline
- NS00020242
- Formanilide, Nmethyl
- Q19859377
- AKOS009157113
- W-100237
- +Expand
-
- MFCD00003283
- JIKUXBYRTXDNIY-UHFFFAOYSA-N
- 1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3
- O=CN(C)C1C=CC=CC=1
- 636496
Computed Properties
- 135.06800
- 0
- 1
- 1
- 135.068414
- 10
- 108
- 0
- 0
- 0
- 0
- 0
- 1
- 1.1
- nothing
- 0
- 20.3
Experimental Properties
- 1.91510
- 20.31000
- n20/D 1.561(lit.)
- Insoluble
- 243°C(lit.)
- 8-13 °C (lit.)
- Fahrenheit: 260.6 ° f
Celsius: 127 ° c - 3709
- 10.3g/l
- Pale yellow liquid
- 3.5-5.5 (H2O, 20℃)(saturated aqueous solution)
- Soluble in most organic solvents, it can be used in a variety of organic solvents.
- 1.095 g/mL at 25 °C(lit.)
N-Methylformanilide Security Information
- GHS07
- 2
- S36/37
- R38
- Xi
- NONH for all modes of transport
- H302,H317,H319
- P280,P305+P351+P338
- warning
- Sealed in dry,Room Temperature
- 22-43
- Warning
- Yes
N-Methylformanilide Customs Data
- 29242995
-
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Methylformanilide Price
N-Methylformanilide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: 1629122-05-9 Solvents: 1,4-Dioxane , Water ; 1 h, rt; 1 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Divinylbenzene-styrene copolymer (supported on polystyrene) Solvents: Acetonitrile ; 10 min, 30 °C
1.2 Reagents: Trimethoxysilane ; 18 h, 30 °C
1.2 Reagents: Trimethoxysilane ; 18 h, 30 °C
Reference
- Organocatalytic N-formylation of amines by CO2 in batch and continuous flowOrganic Chemistry Frontiers, 2023, 10(2), 375-381,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Zinc , 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… Solvents: Dimethylformamide ; 18 h, 1 bar, 30 °C
Reference
- Covalent organic framework-supported Zn single atom catalyst for highly efficient N-formylation of amines with CO2 under mild conditionsApplied Catalysis, 2021, 294,,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1-Propanaminium, 3-bromo-N-(carboxymethyl)-N,N-dimethyl-, inner salt , 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-, polymer with 5′-(4-aminophenyl)[1,1… Solvents: Dimethylformamide ; 36 h, reflux
1.2 Reagents: Phenylsilane Solvents: Acetonitrile ; 24 h, 5 bar, 35 °C; 35 °C → 0 °C
1.3 Solvents: Ethyl acetate
1.2 Reagents: Phenylsilane Solvents: Acetonitrile ; 24 h, 5 bar, 35 °C; 35 °C → 0 °C
1.3 Solvents: Ethyl acetate
Reference
- Zwitterionic Covalent Organic Frameworks as Catalysts for Hierarchical Reduction of CO2 with Amine and HydrosilaneACS Applied Materials & Interfaces, 2018, 10(48), 41350-41358,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Kamacite (Fe0.92-0.96Ni0.04-0.08) , Plessite , Taenite (Fe0.35-0.73Ni0.27-0.65) Solvents: Dimethylformamide ; 15 h, 10 bar, 25 °C
Reference
- Iron-Rich Natural Mineral Gibeon Meteorite Catalyzed N-formylation of Amines using CO2 as the C1 SourceChemistrySelect, 2018, 3(37), 10271-10276,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Cyclohexyldiphenylphosphine , Basic copper carbonate Solvents: Acetonitrile ; 12 h, 1 atm, 60 °C
Reference
- Copper catalysis: ligand-controlled selective N-methylation or N-formylation of amines with CO2 and phenylsilaneGreen Chemistry, 2018, 20(21), 4853-4858,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethoxysilane Solvents: Acetonitrile ; 5 min, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 bar, 30 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 bar, 30 °C
Reference
- Fluoride-Catalyzed Methylation of Amines by Reductive Functionalization of CO2 with HydrosilanesChemistry - A European Journal, 2016, 22(46), 16489-16493,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… (doped with zinc) Solvents: Dimethylformamide ; 18 h, 1 atm, 30 °C
Reference
- Method for preparing formamide compound with carbon dioxide as carbon source catalyzed by MCOF at normal temperature and pressure, China, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 2577138-44-2 (ethers with 4-bromo-N,N,N-triethyl- 1-butanaminium bromide) ; 16 h, 1 MPa, 40 °C
Reference
- Sustainable synthesis of multifunctional porous metalloporphyrin polymers for efficient carbon dioxide transformation under mild conditionsChemical Engineering Science, 2021, 232,,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Alanine, N-[bis(dimethylamino)methylene]-, ethyl ester, hydrobromide (1:1) ; 12 h, rt
Reference
- Preparation of alkyl-substituted ethyl acetate-based guanidine ionic liquid as catalyst for formylation and methylation of carbon dioxide and N-methylaniline derivatives, China, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Pyrimido[1,2-a]azepinium, 1-dodecyl-2,3,4,6,7,8,9,10-octahydro-, bromide (1:1) ; 6 h, 0.5 MPa, rt
Reference
- Design of Lewis base functionalized ionic liquids for the N-formylation of amines with CO2 and hydrosilane: The cation effectsCatalysis Today, 2020, 356, 563-569,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Bis(pinacolato)diborane Solvents: Acetonitrile ; 16 h, 100 °C
Reference
- Halodifluoroacetates as formylation reagents for various amines via unprecedented quadruple cleavageOrganic Chemistry Frontiers, 2018, 5(24), 3505-3509,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Dimethylformamide , Phenylsilane Catalysts: Zinc phthalocyanine ; 6 h, 0.5 MPa, 25 °C
Reference
- Zinc phthalocyanine as an efficient catalyst for halogen-free synthesis of formamides from amines via carbon dioxide hydrosilylation under mild conditionsChinese Journal of Catalysis, 2017, 38(8), 1382-1389,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 2056006-59-6 ; 0.5 MPa, heated; 1.5 h, 0.1 MPa, 40 °C
Reference
- Cooperative Catalytic Activation of Si-H Bonds: CO2-Based Synthesis of Formamides from Amines and Hydrosilanes under Mild ConditionsChemSusChem, 2017, 10(6), 1224-1232,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Ethylbenzene Catalysts: (T-4)-[[2,2′-[1,2-Ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]… , Aluminum(1+), [[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κ… ; 3 h, 5 MPa, 100 °C
Reference
- Method for preparing N-formamide compound, China, , ,
Synthetic Circuit 20
N-Methylformanilide Raw materials
N-Methylformanilide Preparation Products
N-Methylformanilide Suppliers
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N-Methylformanilide Related Literature
-
Minna T. R?is?nen,Afnan Al-Hunaiti,Elisa Atosuo,Marianna Kemell,Markku Leskel?,Timo Repo Catal. Sci. Technol. 2014 4 2564
-
Jefferson Guzmán,Ana M. Bernal,Pilar García-Ordu?a,Fernando J. Lahoz,Luis A. Oro,Francisco J. Fernández-Alvarez Dalton Trans. 2019 48 4255
-
Mengmeng Jia,Heng Zhang,Yongjia Lin,Dimei Chen,Yanmei Chen,Yuanzhi Xia Org. Biomol. Chem. 2018 16 3615
-
Nicola Zanda,Ludovica Primitivo,Moreshwar Chaudhari,Arjan W. Kleij,Miquel à. Pericàs Org. Chem. Front. 2023 10 375
-
5. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionalityP. Nagaraaj,V. Vijayakumar Org. Chem. Front. 2019 6 2570
-
Xinjiang Cui,Xingchao Dai,Yan Zhang,Youquan Deng,Feng Shi Chem. Sci. 2014 5 649
-
Yaju Chen,Rongchang Luo,Junhui Bao,Qihang Xu,Jun Jiang,Xiantai Zhou,Hongbing Ji J. Mater. Chem. A 2018 6 9172
-
Xiaofu Sun,Qinggong Zhu,Jiayin Hu,Xinchen Kang,Jun Ma,Huizhen Liu,Buxing Han Chem. Sci. 2017 8 5669
-
J. G. Dingwall,D. H. Reid,K. Wade J. Chem. Soc. C 1969 913
-
Zhengyi Li,Zhaozhuo Yu,Xiaoxiang Luo,Chuanhui Li,Hongguo Wu,Wenfeng Zhao,Hu Li,Song Yang RSC Adv. 2020 10 33972
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